3-Phenyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a phenyl group and a pyrrolidine moiety linked through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions
Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone under acidic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyridazine in the presence of a palladium catalyst.
Pyrrolidine Moiety Addition: The pyrrolidine moiety can be added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a halogenated intermediate.
Methoxy Bridge Formation: The final step involves the formation of the methoxy bridge, which can be achieved through an etherification reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine moiety.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridazine: Lacks the pyrrolidine moiety and methoxy bridge, resulting in different biological activity.
6-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the phenyl group, which can affect its binding properties and activity.
3-Phenyl-6-methoxypyridazine: Lacks the pyrrolidine moiety, leading to different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
The unique combination of the phenyl group, pyridazine ring, pyrrolidine moiety, and methoxy bridge in 3-Phenyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine provides a distinct set of physicochemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C21H20N4O2/c26-21(18-7-4-11-22-13-18)25-12-10-16(14-25)15-27-20-9-8-19(23-24-20)17-5-2-1-3-6-17/h1-9,11,13,16H,10,12,14-15H2 |
InChI Key |
ABLGFZDUYQSUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.